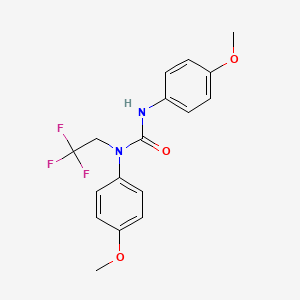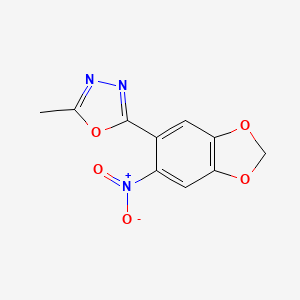![molecular formula C32H43NO6 B11043715 Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11043715.png)
Di-tert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes tert-butyl groups, a methoxyphenyl group, and a phenethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems in industrial settings allows for continuous production, which is more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant to neutralize free radicals. Additionally, it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and methoxyphenyl derivatives, such as:
- 2,6-Di-tert-butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylphenol
- 2,5-Di-tert-butyl-4-methoxyphenol
Uniqueness
What sets DI(TERT-BUTYL) 6-HYDROXY-2-(4-METHOXYPHENYL)-6-METHYL-4-(PHENETHYLAMINO)-3-CYCLOHEXENE-1,3-DICARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C32H43NO6 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
ditert-butyl 6-hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H43NO6/c1-30(2,3)38-28(34)26-24(33-19-18-21-12-10-9-11-13-21)20-32(7,36)27(29(35)39-31(4,5)6)25(26)22-14-16-23(37-8)17-15-22/h9-17,25,27,33,36H,18-20H2,1-8H3 |
InChI Key |
KTXJOCMYVQSQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)NCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cycloheptyl-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043632.png)

![8-ethoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11043637.png)
![3-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid](/img/structure/B11043645.png)
![1-cyclohexyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043654.png)
![methyl 3-(4-chlorophenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043658.png)
![3-(4-Chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043659.png)
![5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline](/img/structure/B11043662.png)
![3-(Methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043669.png)
![3-(2,3-Dichlorophenyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043673.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11043678.png)


![6-(4-Bromophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043700.png)
